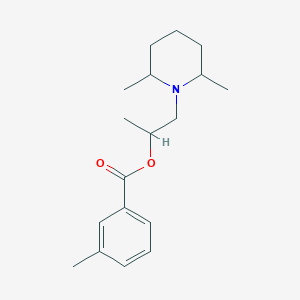![molecular formula C21H18N4O5S B294936 N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide, commonly known as BTNBC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BTNBC is not fully understood. However, it has been proposed that BTNBC inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. It has also been suggested that BTNBC inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In biochemistry, BTNBC has been found to bind to DNA and inhibit the activity of DNA-binding proteins.
Biochemical and Physiological Effects:
BTNBC has been found to have several biochemical and physiological effects. In vitro studies have shown that BTNBC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to bind to DNA and inhibit the activity of DNA-binding proteins. In vivo studies have shown that BTNBC has low toxicity and is well tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTNBC has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, BTNBC has some limitations. It is insoluble in water and requires the use of organic solvents for its preparation. It is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for the study of BTNBC. In medicinal chemistry, further studies are needed to optimize the structure of BTNBC for its anticancer properties. In biochemistry, BTNBC can be used as a probe to study the interaction between proteins and DNA. In materials science, BTNBC can be further studied for its potential use as an organic semiconductor material. Overall, the study of BTNBC has the potential to contribute to various fields of science and technology.
Métodos De Síntesis
The synthesis of BTNBC involves the reaction of 4-(benzyloxy)-3-nitrobenzaldehyde with hydrazine hydrate to form 4-(benzyloxy)-3-nitrobenzohydrazide. This intermediate is then reacted with 2-bromoethyl thiophene-2-carboxylate to form BTNBC. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The yield of BTNBC can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
BTNBC has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTNBC has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, BTNBC has been used as a probe to study the binding of proteins to DNA. In materials science, BTNBC has been studied for its potential use as an organic semiconductor material.
Propiedades
Fórmula molecular |
C21H18N4O5S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
N-[2-[(2Z)-2-[(3-nitro-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N4O5S/c26-20(13-22-21(27)19-7-4-10-31-19)24-23-12-16-8-9-18(17(11-16)25(28)29)30-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,27)(H,24,26)/b23-12- |
Clave InChI |
YNWNSDGVDGWGLM-FMCGGJTJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N\NC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
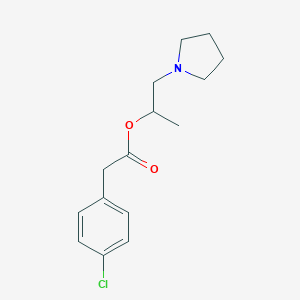

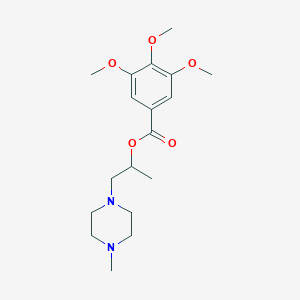
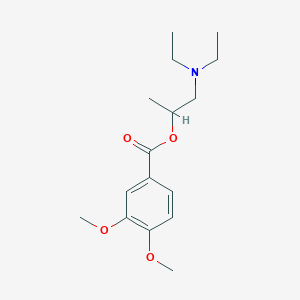
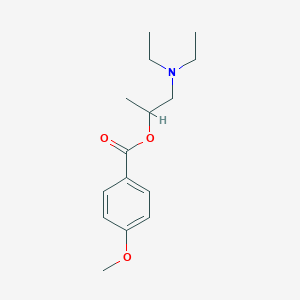
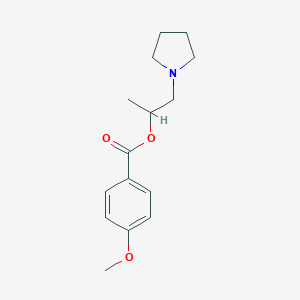
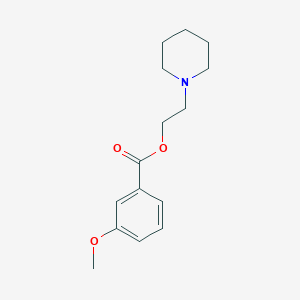

![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)

